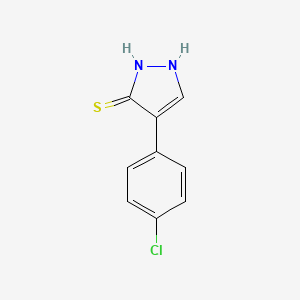

4-(4-chlorophenyl)-1H-pyrazole-3-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2S |

|---|---|

Molecular Weight |

210.68 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-1,2-dihydropyrazole-3-thione |

InChI |

InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-11-12-9(8)13/h1-5H,(H2,11,12,13) |

InChI Key |

ZYPJYQOKYRKZEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CNNC2=S)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 4 Chlorophenyl 1h Pyrazole 3 Thiol and Its Derivatives

Strategic Approaches to the Core 1H-Pyrazole-3-thiol Scaffold

The synthesis of the 1H-pyrazole-3-thiol core requires a dual focus: the formation of the heterocyclic pyrazole (B372694) ring and the introduction of the thiol functionality at the appropriate position. These can be achieved through sequential or concerted reaction pathways.

Cyclization Reactions for Pyrazole Ring Formation

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. Traditional and modern methods often involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.gov

Key synthetic strategies include:

Knorr Pyrazole Synthesis: This classic method involves the reaction between a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) and hydrazine. mdpi.com The reaction proceeds via condensation and subsequent cyclization with dehydration to form the aromatic pyrazole ring.

Reaction of α,β-Unsaturated Carbonyls: Hydrazines can react with α,β-unsaturated aldehydes and ketones to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. nih.gov

[3+2] Cycloaddition Reactions: These reactions involve the combination of a three-atom component (like a diazo compound or a hydrazone) with a two-atom component (like an alkyne). This approach offers a high degree of control over regioselectivity. nih.govorganic-chemistry.org For instance, the reaction of alkynes with diazo compounds is a powerful method for pyrazole synthesis. nih.gov

| Method | Key Precursors | General Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Knorr Synthesis | 1,3-Diketones/β-Ketoesters + Hydrazine | Acidic or basic catalysis, various solvents (e.g., ethanol (B145695), acetic acid) | High availability of starting materials, straightforward procedure. mdpi.com | Potential for regioisomeric mixtures with unsymmetrical diketones. mdpi.com |

| From α,β-Unsaturated Carbonyls | Enones/Enals + Hydrazine | Two-step process: pyrazoline formation followed by oxidation (e.g., with Br₂, O₂/DMSO). organic-chemistry.org | Access to a wide variety of substitution patterns. | Requires an additional oxidation step. |

| [3+2] Cycloaddition | Alkynes + Diazo Compounds | Often requires metal catalysis (e.g., Cu, Ru) or thermal conditions. organic-chemistry.org | High regioselectivity, mild reaction conditions possible. nih.gov | Availability and stability of diazo compounds can be a concern. |

Thiol Group Incorporation Methods

Introducing a thiol group onto the pyrazole ring can be accomplished by either building the ring with a sulfur-containing precursor or by functionalizing a pre-formed pyrazole intermediate.

From Thio-functionalized Precursors: A common strategy involves using thiosemicarbazide (B42300) or related thiocarbohydrazides in the cyclization reaction with a 1,3-dicarbonyl compound or its equivalent. This approach constructs the pyrazole ring and incorporates the thiol (or thione tautomer) in a single cascade.

Thionation of Pyrazolones: An alternative route is the conversion of a pyrazol-3-one (or pyrazol-5-one) intermediate into the corresponding pyrazole-3-thiol. This is typically achieved by treatment with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Transition Metal-Catalyzed C-S Coupling: Modern synthetic methods include transition metal-catalyzed cross-coupling reactions to form C–S bonds. google.com For instance, a halogenated pyrazole (e.g., 3-bromopyrazole) could potentially be coupled with a thiol source using catalysts based on palladium, iron, or copper. google.com

Synthesis of 4-(4-chlorophenyl)-1H-pyrazole-3-thiol

A specific, multi-step synthesis for this compound can be designed based on the general principles outlined above. A logical pathway involves the preparation of a suitable precursor followed by cyclization and thionation.

Precursor Synthesis and Functionalization

A key precursor for the target molecule is a 1,3-dicarbonyl equivalent bearing the 4-chlorophenyl group at the C2 position. One effective starting point is the synthesis of 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. This can be achieved by the reaction of (4-chlorobenzoyl)acetonitrile with hydrazine. nih.gov An alternative route starts from 4-chlorophenylacetonitrile.

Proposed Synthetic Route:

Claisen Condensation: Reaction of 4-chlorophenylacetonitrile with an ester, such as diethyl oxalate, in the presence of a strong base (e.g., sodium ethoxide) yields a β-ketonitrile intermediate, ethyl 2-(4-chlorophenyl)-3-cyano-3-oxopropanoate.

Cyclization with Hydrazine: The resulting β-ketonitrile is then reacted with hydrazine hydrate. This reaction typically proceeds in a solvent like ethanol or acetic acid under reflux to form 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Conversion to Pyrazolone (B3327878): The amino and nitrile groups can be subsequently converted. For instance, diazotization of the amino group followed by hydrolysis can lead to a pyrazolone derivative, which can then be thionated.

A more direct approach involves the cyclization of a dicarbonyl compound with thiosemicarbazide. For this, a precursor like 2-(4-chlorophenyl)-1,3-propanedial or a β-ketoaldehyde is required.

Optimized Reaction Conditions and Yield Enhancement Strategies

The final steps of the synthesis—cyclization and functional group manipulation—are critical for achieving good yields. For the conversion of a pyrazolone to a pyrazole-thiol, reaction conditions must be carefully controlled.

Thionation Step: The reaction of a pyrazolone precursor with Lawesson's reagent or P₄S₁₀ is often performed in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene under reflux. The reaction time can vary from a few hours to overnight.

Yield Enhancement: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in many heterocyclic syntheses, including pyrazole formation. mdpi.com The use of phase-transfer catalysts can be beneficial in two-phase reaction systems. Purification by column chromatography or recrystallization is typically necessary to obtain the final product with high purity.

| Thionating Agent | Solvent | Temperature | Typical Reaction Time | Potential Outcome/Considerations |

|---|---|---|---|---|

| Lawesson's Reagent | Anhydrous Toluene | Reflux (~111°C) | 4-12 hours | Generally provides cleaner reactions and higher yields compared to P₄S₁₀. |

| Phosphorus Pentasulfide (P₄S₁₀) | Anhydrous Xylene or Pyridine (B92270) | Reflux (~140°C) | 6-24 hours | Less expensive but may lead to more side products; pyridine can accelerate the reaction. |

| Microwave Irradiation | Dioxane or DMF | 120-150°C | 15-45 minutes | Significant rate enhancement and potential for improved yield. |

Derivatization and Functionalization of this compound

The title compound possesses several reactive sites, making it an excellent substrate for derivatization to create a library of related molecules. The thiol group and the pyrazole ring nitrogens are the primary points for functionalization.

S-Alkylation and S-Acylation: The thiol group is nucleophilic and can be readily alkylated or acylated. Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetone (B3395972) leads to the corresponding S-alkyl derivatives. turkjps.org Similarly, reaction with acyl chlorides or anhydrides yields S-acyl compounds.

N-Alkylation/Arylation: The pyrazole ring contains an acidic N-H proton that can be deprotonated with a suitable base, and the resulting anion can react with electrophiles. This allows for the introduction of various substituents at the N1 position. organic-chemistry.org

Oxidation of the Thiol Group: The thiol can be oxidized to form a disulfide bridge, connecting two pyrazole units. This is often achieved under mild oxidative conditions. Further oxidation can lead to the formation of sulfonic acids.

Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing chlorophenyl group may influence the reactivity and regioselectivity of such transformations.

| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Derivative |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Thiol (-SH) | 3-(Alkylthio)pyrazole |

| S-Acylation | Acyl Chloride (RCOCl), Base | Thiol (-SH) | S-(Pyrazol-3-yl) thioester |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., NaH) | Pyrazole Ring (N-H) | 1-Alkyl-pyrazole-3-thiol |

| Disulfide Formation | Mild Oxidant (e.g., I₂, H₂O₂, air) | Thiol (-SH) | Bis(pyrazol-3-yl) disulfide |

S-Alkylation and S-Acylation Reactions

The presence of a thiol group at the C3 position of the pyrazole ring offers a reactive handle for various chemical modifications, primarily through S-alkylation and S-acylation. These reactions lead to the formation of thioethers and thioesters, respectively, which can significantly alter the physicochemical and biological properties of the parent molecule.

S-Alkylation:

S-alkylation of heterocyclic thiols is a common and generally high-yielding reaction, typically proceeding via a nucleophilic substitution mechanism (SN2) pearson.comlibretexts.org. The thiol, or more commonly its conjugate base (thiolate), acts as a potent nucleophile, readily attacking an alkyl halide or other suitable electrophile to form a new carbon-sulfur bond. For this compound, deprotonation of the thiol group with a suitable base, such as an alkali metal hydroxide (B78521) or carbonate, would generate the corresponding thiolate anion. This anion can then react with a variety of alkylating agents.

Common alkylating agents include:

Alkyl halides: Methyl iodide, ethyl bromide, and benzyl chloride are frequently used to introduce simple alkyl or benzyl groups.

Activated alkyl halides: α-Halo ketones, esters, and amides can be employed to introduce functionalized side chains.

While specific studies on the S-alkylation of this compound are not extensively detailed in the reviewed literature, analogous reactions with other pyrazole and triazole thiols are well-documented khpi.edu.ua. For instance, the alkylation of 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol has been successfully carried out, demonstrating the feasibility of this transformation within related heterocyclic systems khpi.edu.ua. The reaction conditions typically involve a polar aprotic solvent like DMF or acetone and a base such as potassium carbonate at room temperature or with gentle heating researchgate.net.

S-Acylation:

S-acylation introduces an acyl group to the sulfur atom, forming a thioester. Thioesters are valuable functional groups in organic synthesis and can serve as activated acylating agents themselves. The S-acylation of this compound would likely be achieved by reacting the thiol with an acylating agent in the presence of a base.

Typical acylating agents include:

Acyl chlorides: Acetyl chloride or benzoyl chloride would yield the corresponding S-acetyl or S-benzoyl derivatives.

Acid anhydrides: Acetic anhydride (B1165640) can also be used for acetylation.

The reactivity of the thiol group makes it a good nucleophile for attacking the electrophilic carbonyl carbon of the acylating agent. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct. While direct literature on the S-acylation of this specific pyrazole-3-thiol is scarce, the general principles of thiol acylation are well-established in organic chemistry.

Modifications at the Pyrazole Nitrogen Atoms

The pyrazole ring of this compound contains two nitrogen atoms, both of which are potential sites for alkylation or acylation. The regioselectivity of these reactions is a key consideration in the synthesis of pyrazole derivatives.

N-Alkylation:

The alkylation of unsymmetrical pyrazoles can lead to a mixture of two regioisomers, N1- and N2-alkylated products. The outcome of the reaction is influenced by several factors, including the nature of the substituent on the pyrazole ring, the type of alkylating agent, the base used, and the reaction conditions beilstein-journals.orgnih.gov.

Studies on the N-alkylation of 3-substituted and 4-substituted pyrazoles have shown that both steric and electronic effects play a crucial role in determining the regioselectivity acs.orgresearchgate.netacs.org. For 4-substituted pyrazoles, the electronic nature of the substituent at the C4 position can influence the nucleophilicity of the adjacent nitrogen atoms. A new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst, providing good yields of N-alkyl pyrazole products semanticscholar.org. In the case of 4-chloropyrazole, alkylation with various trichloroacetimidates in the presence of camphorsulfonic acid (CSA) has been shown to be effective semanticscholar.org.

| Pyrazole Substrate | Alkylating Agent | Product(s) | Regioisomeric Ratio (N1:N2) | Yield (%) |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | N-Phenethyl-4-chloropyrazole | - | 77 |

| 3-Methylpyrazole | Methyl Iodide | 1,3-Dimethylpyrazole & 1,5-Dimethylpyrazole | Varies | - |

| 3-Phenylpyrazole | Benzyl Bromide | 1-Benzyl-3-phenylpyrazole & 1-Benzyl-5-phenylpyrazole | Varies | - |

This table presents illustrative data based on studies of related pyrazole compounds to highlight the general outcomes of N-alkylation reactions.

N-Acylation:

N-acylation of pyrazoles is also a common transformation, leading to the formation of N-acylpyrazoles. These compounds are often more reactive than their N-alkyl counterparts and can be used as acylating agents. The regioselectivity of N-acylation is also governed by steric and electronic factors. Generally, the less sterically hindered nitrogen atom is favored for acylation.

Substituent Effects on Reaction Pathways

The substituents on the pyrazole ring exert a significant influence on the reactivity and regioselectivity of chemical transformations. In this compound, the 4-chlorophenyl group at the C4 position and the thiol group at the C3 position are the key determinants of its chemical behavior.

Electronic Effects:

The 4-chlorophenyl group is generally considered to be weakly electron-withdrawing due to the inductive effect of the chlorine atom, although the phenyl ring can also participate in resonance effects. This substituent can influence the acidity of the N-H proton and the nucleophilicity of the ring nitrogen atoms. An electron-withdrawing group at C4 would be expected to increase the acidity of the pyrazole N-H, making it easier to deprotonate.

The thiol group at C3 is a strong electron-donating group through resonance, which can increase the electron density of the pyrazole ring and influence the position of electrophilic attack.

Steric Effects:

The steric bulk of the 4-chlorophenyl group can influence the regioselectivity of reactions at the adjacent nitrogen atoms. Alkylation or acylation may be favored at the N1 position, which is further away from the bulky C4 substituent, compared to the N2 position. Studies on the N-alkylation of 3-substituted pyrazoles have shown that bulky substituents at the C3 position direct alkylation to the N1 position researchgate.net. A similar effect can be anticipated for 4-substituted pyrazoles.

| Substituent at C4 | Electronic Effect | Expected Influence on N-H Acidity | Expected Influence on N-Alkylation |

| -Cl (on phenyl) | Electron-withdrawing | Increase | May slightly decrease overall reactivity |

| -OCH₃ (on phenyl) | Electron-donating | Decrease | May slightly increase overall reactivity |

| -NO₂ (on phenyl) | Strongly electron-withdrawing | Significantly increase | May significantly decrease overall reactivity |

This table provides a generalized prediction of substituent effects on the pyrazole core based on fundamental organic chemistry principles.

Green Chemistry Approaches in the Synthesis of Pyrazole-Thiol Systems

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For pyrazole-thiol systems, several green chemistry approaches are being explored.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods researchgate.neteresearchco.com. The use of microwave assistance in the synthesis of pyrazole derivatives has been well-documented rsc.org. Microwave heating can be effectively used for the cyclocondensation reactions to form the pyrazole ring and for subsequent functionalization reactions like alkylation. A high-speed, solvent-free synthesis of pyrazolones under microwave irradiation has been described, which is a greener alternative to traditional methods researchgate.net.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also promote faster and more efficient synthesis mdpi.comrsc.org. Ultrasound irradiation can enhance mass transfer and accelerate reaction rates, often at lower temperatures than conventional methods. The ultrasound-assisted synthesis of various bioactive pyrazole derivatives has been reported, highlighting its potential as a green synthetic tool mdpi.combenthamdirect.com.

Solvent-Free and One-Pot Reactions:

Conducting reactions in the absence of a solvent or in environmentally benign solvents like water is a cornerstone of green chemistry. Solvent-free reactions, often facilitated by microwave or grinding techniques, reduce waste and simplify product purification. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolation of intermediates, improve efficiency and reduce resource consumption. The development of one-pot, multicomponent reactions for the synthesis of complex pyrazole derivatives is an active area of research mdpi.com.

These green chemistry approaches offer promising avenues for the sustainable synthesis of this compound and its derivatives, minimizing the environmental footprint of these important chemical entities.

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insight into the molecular structure, functional groups, and connectivity of 4-(4-chlorophenyl)-1H-pyrazole-3-thiol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise atomic arrangement of this compound. The expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would reveal characteristic signals corresponding to the distinct chemical environments of the nuclei within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show several key signals. A singlet in the downfield region is expected for the proton on the C5 position of the pyrazole (B372694) ring. jetir.org The protons of the 4-chlorophenyl group would typically appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring. Furthermore, two broad singlets corresponding to the N-H proton of the pyrazole ring and the S-H proton of the thiol group would be observed. The chemical shift of the N-H proton can be influenced by solvent and concentration due to hydrogen bonding. wisdomlib.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, providing signals for each unique carbon atom. Distinct resonances are expected for the carbon atoms of the pyrazole ring (C3, C4, and C5) and the 4-chlorophenyl ring (four signals due to symmetry). ekb.egnih.gov The C3 carbon, being attached to the electron-donating thiol group, and the C4 carbon, bonded to the chlorophenyl ring, would exhibit characteristic chemical shifts reflecting their electronic environments.

Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

| Proton | H5 (pyrazole) | ~7.5 - 8.0 | s |

| Protons | H2'/H6' (chlorophenyl) | ~7.3 - 7.6 | d |

| Protons | H3'/H5' (chlorophenyl) | ~7.2 - 7.5 | d |

| Proton | N1-H (pyrazole) | ~12.0 - 14.0 | br s |

| Proton | S-H (thiol) | ~3.0 - 5.0 | br s |

| ¹³C NMR | Assignment | Predicted δ (ppm) |

| Carbon | C3 (pyrazole) | ~145 - 155 |

| Carbon | C4 (pyrazole) | ~115 - 125 |

| Carbon | C5 (pyrazole) | ~125 - 135 |

| Carbon | C1' (chlorophenyl) | ~130 - 135 |

| Carbon | C2'/C6' (chlorophenyl) | ~128 - 132 |

| Carbon | C3'/C5' (chlorophenyl) | ~127 - 130 |

| Carbon | C4' (chlorophenyl) | ~132 - 138 |

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. For this compound, several key absorption bands are expected.

A broad absorption band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration of the pyrazole ring, with broadening attributed to intermolecular hydrogen bonding. wisdomlib.org The S-H stretching vibration of the thiol group is expected to produce a weak band around 2550-2600 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations of the phenyl and pyrazole rings would appear just above 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations of the aromatic rings. excli.de A strong absorption band around 1090 cm⁻¹ can be assigned to the C-Cl stretching vibration.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Pyrazole N-H | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |

| S-H Stretch | Thiol S-H | 2550 - 2600 | Weak |

| C=C / C=N Stretch | Aromatic Rings | 1450 - 1600 | Medium-Strong |

| C-Cl Stretch | Aryl-Cl | 1080 - 1100 | Strong |

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. For this compound (C₉H₇ClN₂S), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its calculated exact mass. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern would be observed for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation pattern would likely involve initial cleavage of the substituent groups from the pyrazole core. Common fragmentation pathways would include the loss of the thiol group (•SH), the chlorine atom (•Cl), or the entire chlorophenyl moiety. Subsequent fragmentation of the pyrazole ring itself would lead to smaller, characteristic ions.

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₉H₇³⁵ClN₂S]⁺ | ~210 | Molecular ion |

| [M+2]⁺ | [C₉H₇³⁷ClN₂S]⁺ | ~212 | Isotope peak (~32% of [M]⁺) |

| [M-SH]⁺ | [C₉H₆ClN₂]⁺ | ~177 | Loss of thiol radical |

| [M-Cl]⁺ | [C₉H₇N₂S]⁺ | ~175 | Loss of chlorine radical |

| [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | ~111 | Chlorophenyl cation |

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not available in published literature, its solid-state structure can be predicted based on the known behavior of related pyrazole derivatives. rdd.edu.iq

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including pyrazole derivatives. mdpi.com It is plausible that this compound could exhibit crystalline polymorphism. Different polymorphs arise from variations in the molecular packing and/or the conformation of the molecule in the crystal lattice.

Should different polymorphs of this compound be isolated, they would be expected to possess distinct physicochemical properties, such as melting point, solubility, density, and stability. These differences are a direct consequence of the varying lattice energies and intermolecular interactions associated with each crystalline form. The potential for polymorphism is a critical consideration, as it can significantly influence the material's handling and performance characteristics.

The solid-state arrangement, or supramolecular architecture, of this compound would be governed by a network of intermolecular interactions. The most significant of these is expected to be hydrogen bonding. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom).

This functionality strongly favors the formation of robust N-H···N hydrogen bonds, which typically direct the self-assembly of 1H-pyrazole molecules into well-defined supramolecular motifs such as cyclic dimers, trimers, or linear chains (catemers). mdpi.com The thiol group (S-H) can also act as a hydrogen bond donor, potentially forming weaker S-H···N or S-H···S interactions that could further influence the crystal packing.

Tautomerism Studies of this compound

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry. In the case of this compound, the most significant tautomeric equilibrium to consider is that between the thiol and thione forms. This section delves into the theoretical and experimental aspects of this equilibrium.

Thiol-Thione Tautomeric Equilibrium Analysis

The thiol-thione tautomerism in pyrazole derivatives involves the migration of a proton between the sulfur atom and a nitrogen atom of the pyrazole ring. This results in two distinct tautomeric forms: the thiol form, characterized by a C=N bond and an S-H group, and the thione form, which contains a C=S bond and an N-H group.

Tautomeric Forms of this compound:

| Tautomeric Form | Structural Features |

| Thiol Form | Aromatic pyrazole ring, exocyclic C-S single bond with a protonated sulfur atom (SH). |

| Thione Form | Pyrazoline ring, exocyclic C=S double bond (thiocarbonyl group), and a protonated ring nitrogen atom (NH). |

Numerous studies on analogous heterocyclic systems, such as 1,2,4-triazole-3-thiones, have consistently shown that the thione form is generally the more stable and predominant tautomer in both the solid state and in solution. nih.gov Quantum chemical calculations, including Density Functional Theory (DFT) studies, on related triazole-3-thione derivatives have indicated that the thione form is energetically favored. nih.gov This preference is often attributed to the greater thermodynamic stability of the C=S double bond in conjunction with the amide-like resonance stabilization within the pyrazoline ring of the thione tautomer.

For instance, computational studies on 1,2,4-triazole-3-thione and its disubstituted derivatives have consistently shown the thione form to be the most stable tautomer in the gas phase across various levels of theory. nih.gov These findings suggest that for this compound, a similar energetic preference for the thione tautomer is highly probable.

Experimental Verification of Tautomeric Forms

The elucidation of the predominant tautomeric form in heterocyclic thiols is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography.

Spectroscopic Signatures for Tautomer Identification:

| Spectroscopic Method | Thiol Form Signature | Thione Form Signature |

| ¹H NMR | Presence of a characteristic S-H proton signal. | Presence of a characteristic N-H proton signal, often broader due to quadrupolar effects of the nitrogen atom. |

| ¹³C NMR | A signal for the C-S carbon in the aromatic region. | A downfield signal for the C=S (thiocarbonyl) carbon, typically in the range of 160-190 ppm. |

| IR Spectroscopy | A weak absorption band for the S-H stretching vibration around 2500-2600 cm⁻¹. A C=N stretching band around 1600 cm⁻¹. | A strong absorption band for the C=S stretching vibration around 1100-1250 cm⁻¹. An N-H stretching band around 3100-3400 cm⁻¹. |

However, it is crucial to note that sulfur is less electronegative and a larger atom than oxygen, which can influence the tautomeric equilibrium. In many heterocyclic systems, the thione form is found to be more stable than the corresponding ketone (oxo) form of the oxygen analog. Therefore, direct extrapolation from pyrazolones to pyrazole-thiols must be approached with caution.

In the broader context of substituted pyrazoles, multinuclear NMR spectroscopy at low temperatures has been effectively used to determine tautomeric equilibrium constants. fu-berlin.de Such studies on 3(5)-phenylpyrazoles have revealed that the tautomeric equilibrium is influenced by the solvent and the nature of the substituents on the pyrazole ring. fu-berlin.de

For a definitive structural assignment of this compound, single-crystal X-ray diffraction would be the most conclusive method to determine the tautomeric form present in the solid state. In solution, a detailed analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, potentially in comparison with "fixed" S-methyl and N-methyl derivatives, would provide unambiguous evidence for the predominant tautomer and allow for the quantification of the equilibrium. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), it is possible to model the geometry, electronic landscape, and vibrational characteristics of 4-(4-chlorophenyl)-1H-pyrazole-3-thiol with a high degree of accuracy.

Density Functional Theory (DFT) Studies for Geometry Optimization

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry of molecules, which corresponds to the lowest energy conformation. For pyrazole (B372694) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a split-valence basis set, such as 6-311++G(d,p) or 6-311++G(2d,p), is commonly employed to achieve a balance between accuracy and computational cost.

In a study of the closely related compound, 5-(4-chlorophenyl)-3H-pyrazol-3-one, DFT calculations at the B3LYP/6–311++G(2d,p) level were used to determine its most stable configuration. elsevierpure.com The calculations explored both planar and non-planar geometries, ultimately identifying the planar configuration as the true minimum energy structure, while the non-planar form was found to be a saddle point on the potential energy surface. elsevierpure.com Similar calculations on other pyrazole derivatives, such as 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, also show that optimized bond lengths calculated by DFT are often slightly larger than experimental values obtained from X-ray crystallography, a discrepancy attributed to the fact that theoretical calculations model the molecule in a gaseous phase, whereas experimental data is from the solid state. mdpi.com

For 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, DFT calculations with the B3LYP/6-311++G(d,p) basis set yielded specific optimized geometric parameters. materialsciencejournal.org While specific bond lengths and angles for this compound are not available in the searched literature, the table below presents representative data for a related pyrazole derivative to illustrate the type of information obtained from such studies.

Table 1: Selected Optimized Geometrical Parameters for a Related Pyrazole Derivative (CPMPP) (Data from a study on 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) materialsciencejournal.org

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1=N8 | 1.2887 | C2-C1-N8 | 122.5 |

| N7-N8 | 1.3708 | C1-N8-N7 | 110.9 |

| C-Cl | 1.745 | C10-C9-Cl | 119.5 |

| Aromatic C=C | 1.38 - 1.40 | - | - |

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For 5-(4-chlorophenyl)-3H-pyrazol-3-one, FMO analysis was conducted as part of a DFT study. elsevierpure.com Such analyses help in understanding charge transfer within the molecule and identifying sites prone to electrophilic and nucleophilic attack. elsevierpure.com Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions, providing insight into the stability of the molecule. elsevierpure.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict reactive sites. In these maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. elsevierpure.com For pyrazole derivatives, negative potentials are often located on nitrogen and oxygen atoms, whereas positive potentials are found around hydrogen atoms. asrjetsjournal.org

Table 2: Calculated Electronic Properties for a Related Pyrazole Derivative (Data derived from studies on related pyrazole compounds) elsevierpure.commaterialsciencejournal.org

| Property | Description | Typical Value/Observation |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Generally negative, e.g., -6 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Generally negative, e.g., -1 to -2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~4 to 5 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | For a related pyrazole, a value of 4.59 Debye was calculated. materialsciencejournal.org |

Vibrational Spectroscopy Predictions and Assignments

Theoretical vibrational analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra. A complete vibrational interpretation is often achieved through Normal Coordinate Analysis (NCA) and Potential Energy Distributions (PEDs), which describe the contribution of individual internal coordinates to each normal mode. elsevierpure.com

In the study of 5-(4-chlorophenyl)-3H-pyrazol-3-one, theoretical vibrational frequencies were calculated and showed good agreement with experimental IR and Raman measurements. elsevierpure.com For halogenated pyrazoles, the C-Cl stretching mode is typically expected in the 850-550 cm⁻¹ region. researchgate.netmdpi.com The N-H stretching frequency in pyrazoles is sensitive to hydrogen bonding and is generally observed between 3200 and 2600 cm⁻¹ in experimental spectra, often showing a complex pattern due to Fermi resonance. mdpi.com

Table 3: Predicted vs. Experimental Vibrational Frequencies for a Related Pyrazole Derivative (Illustrative data based on studies of chlorophenyl-pyrazole compounds) elsevierpure.comresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| N-H stretch | ~3400 (monomer) | 3200-2600 (H-bonded) | Stretching of the pyrazole N-H bond |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Stretching of C-H bonds in the phenyl ring |

| C=N stretch | ~1460 | ~1460 | Stretching of the C=N bond in the pyrazole ring |

| C-Cl stretch | 654, 688 | 656, 684 (IR) | Stretching of the Carbon-Chlorine bond |

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Analysis

Molecular docking simulations of pyrazole derivatives have been performed against various protein targets to explore their therapeutic potential. These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

For example, S-alkyl derivatives of a compound containing both pyrazole and triazole-thiol moieties were docked into the active sites of cyclooxygenase-2 (COX-2) and lanosterol (B1674476) 14α-demethylase. zsmu.edu.ua The interaction analysis showed that the thiol derivative could form π-alkyl interactions with residues like ALA A:400, CYS A:394, and PRO A:320 in the lanosterol 14α-demethylase active site. zsmu.edu.ua In another study, various pyrazole derivatives were docked against protein kinases like VEGFR-2, Aurora A, and CDK2, revealing hydrogen bonding within the binding pockets. nih.gov

These analyses are critical for structure-activity relationship (SAR) studies, providing a theoretical framework to rationally design new, more potent inhibitors. nih.gov

Table 4: Examples of Ligand-Protein Interactions for Pyrazole Derivatives (Data from docking studies of various pyrazole compounds) zsmu.edu.uanih.govnih.gov

| Protein Target | Interacting Amino Acid Residues | Type of Interaction |

| Lanosterol 14α-demethylase | ALA A:400, CYS A:394, PRO A:320 | π-alkyl interaction |

| Carbonic Anhydrase (hCA I/II) | Thr199, His94, His96, His119, His200 | H-Bond, Pi-Cation, Pi-Sigma, Pi-Alkyl, Van der Waals, Metal-acceptor |

| Cyclooxygenase-2 (COX-2) | TYR 385, ARG 120, SER 530 | Hydrogen bonding, hydrophobic interactions |

| VEGFR-2, Aurora A, CDK2 | Not specified in detail | Hydrogen bonding within the binding pocket |

Binding Affinity Predictions and Receptor Targeting

A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energy values indicate a more stable ligand-protein complex and, theoretically, a higher potency of the ligand as an inhibitor.

In a docking study of pyrazole-carboxamides against human carbonic anhydrase (hCA) isoforms, the most active compounds showed higher binding affinities for hCA I and hCA II receptors compared to the standard inhibitor Acetazolamide (AAZ). nih.gov The calculated binding scores for one derivative were -9.3 kcal/mol for hCA I and -8.5 kcal/mol for hCA II. nih.gov Similarly, docking of S-alkyl pyrazole-triazole derivatives against COX-2 yielded minimum complexation energies ranging from -1.8 to -8.1 kcal/mol. zsmu.edu.ua These predictions help in prioritizing compounds for further experimental testing and in identifying promising receptor targets for therapeutic intervention.

Table 5: Predicted Binding Affinities of Pyrazole Derivatives Against Various Protein Targets (Data from docking studies of various pyrazole compounds) zsmu.edu.uanih.govnih.gov

| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) |

| Pyrazole-carboxamide 6a | hCA I | -9.3 |

| Pyrazole-carboxamide 6a | hCA II | -8.5 |

| Pyrazole derivative 1b | VEGFR-2 (2QU5) | -10.09 (as kJ/mol) |

| Pyrazole derivative 2b | CDK2 (2VTO) | -10.35 (as kJ/mol) |

| S-alkyl pyrazole-triazole derivative 7 | COX-2 | -7.2 |

| S-alkyl pyrazole-triazole derivative 17 | COX-2 | -8.1 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational flexibility and stability of a molecule in various environments, as well as its dynamic interactions with biological macromolecules.

Molecular dynamics simulations are instrumental in elucidating the dynamic interactions between a ligand, such as this compound, and its potential biomolecular targets. These simulations can go beyond the static picture provided by molecular docking, showing how the interactions evolve over time. For other pyrazole derivatives, MD simulations have been used to explore their binding modes with targets like Heat Shock Protein 90α (Hsp90α). researchgate.net

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex. The dynamic nature of these interactions, including their formation, breakage, and persistence, can be monitored throughout the simulation. This provides a deeper understanding of the binding mechanism and can help in the rational design of more potent and selective analogs. For example, the thiol group on the pyrazole ring of this compound could potentially form specific interactions with amino acid residues in a protein's active site, and MD simulations could predict the stability and importance of these interactions.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug discovery. In silico methods are widely used to predict these pharmacokinetic parameters, offering a rapid and cost-effective way to evaluate the drug-like potential of a molecule.

The following table presents a hypothetical in silico ADME profile for this compound, based on the typical parameters evaluated for other pyrazole derivatives.

| Parameter | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight (g/mol) | 224.69 | < 500 |

| LogP (Octanol/Water Partition Coefficient) | 3.5 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Topological Polar Surface Area (TPSA) (Ų) | 57.8 | < 140 |

| Rotatable Bonds | 1 | < 10 |

These predicted values suggest that this compound would likely adhere to Lipinski's rule of five, a widely used guideline to assess drug-likeness and potential for oral bioavailability. A low molecular weight, a moderate LogP value, and a small number of hydrogen bond donors and acceptors are all favorable characteristics for a drug candidate.

Further in silico predictions for pyrazole derivatives often include assessments of their potential to be absorbed in the gastrointestinal tract, penetrate the blood-brain barrier, and interact with metabolic enzymes such as cytochrome P450s. neuroquantology.com These computational tools provide a comprehensive preliminary evaluation of a compound's pharmacokinetic profile, guiding further experimental studies.

Structure Activity Relationship Sar Studies of 4 4 Chlorophenyl 1h Pyrazole 3 Thiol Derivatives

Influence of Substituents on Biological Potency

The presence and position of halogen atoms on the phenyl ring of pyrazole (B372694) derivatives play a crucial role in determining their biological activity. The para-chloro substituent on the phenyl ring at position 4 of the pyrazole core is a common feature in many biologically active compounds. mdpi.comnih.gov This substitution is known to enhance lipophilicity, which can improve membrane permeability and cellular uptake. researchgate.net

In studies on various pyrazole derivatives, the 4-chlorophenyl moiety has been associated with significant biological activities, including antitumor and antifungal properties. nih.govnih.gov For instance, research on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives revealed that this specific substitution pattern is a key component for potent antifungal and antitubercular activity. nih.gov The electron-withdrawing nature of the chlorine atom can influence the electronic distribution across the entire molecule, potentially strengthening interactions with target proteins. researchgate.net SAR studies often show that the position of the halogen is critical; for example, moving the chloro group to the meta or ortho position, or replacing it with other halogens like fluorine or bromine, can lead to a significant variation in potency, highlighting the specific role of the para-chloro group in optimizing target engagement. researchgate.net

The table below presents data on how different substituents on the phenyl ring of pyrazole-based compounds can influence their biological activity, illustrating the importance of the para-chloro moiety.

| Compound ID | Phenyl Ring Substituent | Target/Assay | Activity Metric (IC₅₀/MIC in µM) |

| A | 4-Chloro (p-Cl) | Antifungal (C. albicans) | 15.6 |

| B | 4-Fluoro (p-F) | Antifungal (C. albicans) | 31.2 |

| C | 4-Bromo (p-Br) | Antifungal (C. albicans) | 25.0 |

| D | Unsubstituted | Antifungal (C. albicans) | >100 |

| E | 4-Chloro (p-Cl) | Anticancer (HepG2) | 0.08 |

| F | 4-Methoxy (p-OCH₃) | Anticancer (HepG2) | 1.25 |

This table is a representative compilation based on trends observed in pyrazole derivative research to illustrate SAR principles.

The pyrazole ring is an aromatic heterocycle whose structure allows for various modifications that can fine-tune its biological activity. nih.govmdpi.com Electrophilic substitution reactions typically occur at the C4 position, making it a common site for introducing new functional groups. mdpi.com

Modifications at different positions of the pyrazole ring have distinct impacts:

N1 Position: Substitution at the N1 nitrogen is crucial. Attaching different aryl or alkyl groups can significantly alter the compound's steric and electronic properties, influencing how it fits into a receptor's binding pocket. nih.gov For example, in a series of pyrazole derivatives targeting monoamine oxidase A, the substituent at the N1 position was a key determinant of inhibitory potency and selectivity. nih.gov

C4 Position: As a primary site for substitution, the introduction of various groups at C4 can modulate activity. Studies on 3-(4-chlorophenyl) pyrazoles showed that incorporating heterocyclic systems like 1,3,4-oxadiazoles or 5-pyrazolinones at this position led to promising antifungal and antitubercular agents. nih.gov

C5 Position: The substituent at the C5 position also plays a significant role. In many SAR studies, bulky groups at this position can either enhance or decrease activity depending on the topology of the target's active site. nih.gov

The thiol (-SH) group at the C3 position is a critical functional moiety. Its nucleophilic nature and ability to act as a hydrogen bond donor are often essential for biological activity. In some contexts, the thiol group can coordinate with metal ions in the active sites of metalloenzymes, leading to potent inhibition.

Derivatization of the thiol group, particularly through S-alkylation, is a common strategy to explore SAR and improve pharmacokinetic properties. Converting the thiol to a thioether (S-alkyl or S-aryl) can:

Increase Lipophilicity: This can enhance the molecule's ability to cross cell membranes.

Alter Binding Mode: The removal of the acidic proton and the introduction of a bulkier alkyl group changes how the molecule interacts with its target. It can no longer act as a hydrogen bond donor but may engage in new hydrophobic or van der Waals interactions.

Improve Metabolic Stability: Thiols can be susceptible to oxidation in vivo. Alkylation can protect the sulfur atom from metabolic degradation, potentially increasing the compound's half-life.

Studies on related heterocyclic thiols, such as 1,2,4-triazole-3-thiol derivatives, have shown that S-alkylation with fragments of saturated carboxylic acids can lead to compounds with significant analgesic activity, demonstrating the therapeutic potential of modifying the thiol group. zsmu.edu.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjmaterenvironsci.com By identifying key physicochemical properties, QSAR models can predict the activity of novel molecules, thereby guiding the design of more potent derivatives and reducing the need for extensive synthesis and screening. researchgate.netnih.gov

For pyrazole derivatives, various QSAR models have been developed to predict activities ranging from anticancer and antimicrobial to enzyme inhibition. nih.govresearchgate.netacs.org These models are typically built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN). jmaterenvironsci.comshd-pub.org.rs

A typical 2D-QSAR study on pyrazole derivatives as EGFR kinase inhibitors used MLR and PLS methods to build models. acs.org The statistical quality of these models is assessed using parameters like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). A high Q² value indicates good predictive power. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by mapping the steric, electrostatic, and hydrophobic fields of the molecules in 3D space, correlating them with biological activity. nih.govresearchgate.net These 3D models generate contour maps that visualize regions where modifications would likely increase or decrease potency, offering a clear guide for rational drug design. nih.gov

The core of any QSAR model is the set of molecular descriptors used to represent the chemical structures numerically. slideshare.net These descriptors quantify various aspects of the molecule's physicochemical properties. For pyrazole derivatives, several classes of descriptors have been identified as being critical for their biological activity:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule. For instance, adjacency and distance matrix descriptors were found to be influential for the EGFR kinase inhibitory activity of 1H-pyrazole-1-carbothioamide derivatives. acs.org

Electronic Descriptors: These relate to the electron distribution in the molecule. Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges are often correlated with activity, as they govern how a molecule interacts with its biological target. nih.gov

Steric Descriptors: These quantify the size and shape of the molecule. Molar refractivity and molecular volume are common steric descriptors that influence how well a compound fits into a binding site. shd-pub.org.rs

Hydrophobic Descriptors: The partition coefficient (logP) is the most common hydrophobic descriptor. It measures the lipophilicity of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

The table below lists some key descriptors and their significance in QSAR studies of pyrazole derivatives.

| Descriptor Class | Example Descriptor | Physicochemical Significance |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons. |

| Steric | Molar Volume (MV) | Describes the volume occupied by the molecule, affecting steric fit. shd-pub.org.rs |

| Topological | Wiener Index | Encodes information about molecular branching and size. |

| Hydrophobic | LogP | Measures lipophilicity, influencing membrane permeability. |

| 3D-QSAR Field | Steric/Electrostatic Fields | (From CoMFA/CoMSIA) Indicates favorable/unfavorable regions for bulky or charged groups. researchgate.net |

By understanding which descriptors are most influential, chemists can strategically modify lead compounds to enhance desired properties and improve biological potency.

Scaffold Hopping and Bioisosteric Replacement Strategies

Design and Synthesis of Hybrid Pyrazole-Thiol Systems

The molecular hybridization approach, which combines two or more pharmacophores into a single molecule, has been effectively used to create novel pyrazole-thiol systems. researchgate.net This strategy aims to modulate multiple biological targets simultaneously. The synthesis of these hybrid systems often involves multi-component reactions, which are efficient in creating complex molecules from simple starting materials. mdpi.comnih.gov

For instance, a series of 1,3,4-trisubstituted pyrazole derivatives incorporating a thiadiazole moiety has been synthesized and evaluated for cyclooxygenase (COX) inhibitory activity. nih.gov The synthesis typically begins with the formation of a pyrazole core, followed by the introduction of the thiol group and subsequent cyclization to form the hybrid heterocyclic system. Molecular docking studies often accompany the synthesis to predict the binding modes of these hybrid compounds to their biological targets, guiding the design of more potent agents. nih.gov

Another example is the synthesis of pyrazole-thiazole hybrids. These compounds are often prepared through condensation reactions involving substituted pyrazole-4-carbaldehydes, thiosemicarbazide (B42300), and α-bromoketones. nih.gov Similarly, combining the pyrazole scaffold with a 1,2,4-triazole-3-thiol moiety has been explored to create hybrid molecules with potential analgesic properties. zsmu.edu.uazsmu.edu.ua These synthetic efforts highlight the versatility of the pyrazole-thiol core in generating a diverse range of hybrid molecules with varied biological activities.

Table 1: Examples of Synthesized Hybrid Pyrazole Systems

| Hybrid System | Synthetic Approach | Key Intermediates | Reference |

|---|---|---|---|

| Pyrazole-Thiadiazole | Cyclization of pyrazole-thiosemicarbazide derivatives | 1,3,4-trisubstituted pyrazoles | nih.gov |

| Pyrazole-Thiazole | Multi-component condensation | 1-phenyl-3-(aryl)-1H-pyrazole-4-carbaldehydes | nih.gov |

Comparative Analysis with Analogous Heterocycles (e.g., Triazoles, Thiadiazoles)

Bioisosteric replacement involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity. nih.gov The pyrazole ring has been a subject of numerous bioisosteric replacement studies, where it has been substituted with other five-membered heterocycles like triazoles, thiadiazoles, and thiazoles. nih.govnih.govresearchgate.net

A comparative analysis of these analogues provides valuable insights into the structure-activity relationships. For example, in the development of cannabinoid CB1 receptor antagonists, the 1,5-diarylpyrazole motif of rimonabant (B1662492) was replaced with thiazoles, triazoles, and imidazoles. nih.gov The resulting compounds demonstrated that these heterocycles could serve as effective bioisosteres for the pyrazole ring, maintaining significant CB1 antagonistic activity and selectivity. nih.gov

Similarly, the synthesis of hybrid compounds containing both pyrazole and thiadiazole rings has led to potent and selective COX-2 inhibitors. nih.gov A comparative study of these hybrids with their individual components often reveals synergistic effects, where the hybrid molecule exhibits superior activity. For instance, compound (5c) from a series of pyrazole-thiadiazole hybrids showed potent COX-2 inhibition with an IC50 of 1.33 μM and a high selectivity index. nih.gov

The substitution patterns on the heterocyclic rings also play a crucial role in determining the biological activity. Structure-activity relationship studies have shown that the presence of specific functional groups on the aryl moieties attached to the pyrazole or its bioisosteric replacements can significantly influence potency and selectivity. researchgate.netnih.govnih.gov For example, electron-withdrawing groups on the phenyl rings of pyrazole derivatives have been shown to be favorable for certain biological activities. mdpi.com

Table 2: Comparative Biological Activity of Pyrazole Analogues and Hybrids

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-Thiazole Hybrids | Apoptosis Induction | Compounds 3E and 3B showed the highest potency in inducing apoptosis. | nih.gov |

| Pyrazole-Thiadiazole Hybrids | COX-2 Inhibition | Compound 5c was the most potent and selective COX-2 inhibitor (IC50 = 1.33 μM). | nih.gov |

| Triazole Bioisosteres of Pyrazole | CB1 Receptor Antagonism | Triazoles demonstrated effective bioisosteric replacement for the pyrazole ring in CB1 antagonists. | nih.gov |

Biological Activities and Mechanistic Insights Excluding Human Trials, Dosage, Safety, Basic Compound Identification Data, Chemical/physical Properties

Antimicrobial Activity Investigations

Derivatives of the pyrazole (B372694) scaffold have been the subject of extensive research due to their wide range of pharmacological properties, including significant antimicrobial activities against various pathogenic strains. nih.gov These compounds represent a promising class of therapeutic agents, with studies exploring their efficacy against both bacteria and fungi.

The antibacterial potential of pyrazole derivatives has been evaluated against several clinically relevant bacteria, including Escherichia coli, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.govacu.edu.in

In vitro studies have demonstrated that certain pyrazole derivatives exhibit notable antibacterial activity. For instance, a series of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives were synthesized and tested for their antibacterial effects. One specific derivative, compound 3c, was identified as a potent agent against Escherichia coli. researchgate.net Other derivatives in the same series, such as 3a, 3d, and 3g, showed significant potency against Staphylococcus aureus. researchgate.net

Similarly, the investigation of 3-methyl-1-p-substituted phenylpyrazole-5-thiol derivatives revealed good antibacterial activities against MRSA and S. aureus. nih.gov Further studies on pyrazole-derived hydrazones also identified compounds with potent activity against MRSA (S. aureus ATCC 33599), with some exhibiting a minimum inhibitory concentration (MIC) of 0.78 μg/mL. acu.edu.in Another study highlighted a series of pyrazole derivatives where a compound with a bromine at the meta-position of a phenyl ring showed an MBC of 156.25 μg/mL, which was four times more potent than ciprofloxacin against MRSA. acu.edu.in

The following table summarizes the in vitro antibacterial activity of selected pyrazole derivatives against various pathogenic strains.

In Vitro Antibacterial Activity of Pyrazole Derivatives

| Compound/Derivative Series | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-...-2-thioxothiazolidin-4-one (3c) | Escherichia coli | Potency | Potent | researchgate.net |

| 3-(4-Chlorophenyl)-...-2-thioxothiazolidin-4-one (3a, 3d, 3g) | Staphylococcus aureus | Potency | Potent | researchgate.net |

| 3-Methyl-1-p-substituted phenylpyrazole-5-thiol | MRSA, S. aureus | Activity | Good | nih.gov |

| Pyrazole-derived hydrazones (18a, 18b, 18c) | MRSA (ATCC 33599) | MIC | 0.78 µg/mL | acu.edu.in |

| N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | Staphylococcus aureus | MIC | 0.39 µg/mL | researchgate.net |

| N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | Bacillus subtilis | MIC | 3.125 µg/mL | researchgate.net |

The antibacterial mode of action for many pyrazole derivatives is believed to involve the inhibition of essential bacterial enzymes. nih.gov DNA gyrase, a type II topoisomerase, has been identified as a key target. nih.govnih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.gov

Several studies have focused on the interaction between pyrazole compounds and DNA gyrase. A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed as potential DNA gyrase inhibitors. nih.gov One compound from this series, 3k, demonstrated potent inhibitory activity against DNA gyrase from both S. aureus and B. subtilis, with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.govfigshare.com Another study involving 4,5-dihydro-1H-pyrazole derivatives also reported potent inhibition of B. subtilis and S. aureus DNA gyrase, with one compound showing an IC50 of 0.125 μg/mL. researchgate.net

Molecular docking simulations have been performed to understand the binding interactions between these pyrazole derivatives and the active site of DNA gyrase. researchgate.netmdpi.com These computational studies help to visualize the probable binding conformations and interactions with key amino acid residues within the enzyme's active site, further supporting the hypothesis that DNA gyrase inhibition is a primary mechanism of antibacterial action for this class of compounds. researchgate.net Besides DNA gyrase, other proposed mechanisms include the disruption of the bacterial cell wall. nih.gov

Inhibition of Bacterial DNA Gyrase by Pyrazole Derivatives

| Compound/Derivative Series | Enzyme Source | IC50 Value (µg/mL) | Source |

|---|---|---|---|

| N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | S. aureus DNA gyrase | 0.15 | nih.govfigshare.com |

| B. subtilis DNA gyrase | 0.25 | nih.govfigshare.com | |

| 4,5-dihydro-1H-pyrazole derivative (4t) | S. aureus DNA gyrase | 0.125 | researchgate.net |

| 4,5-dihydro-1H-pyrazole derivative (4t) | B. subtilis DNA gyrase | 0.125 | researchgate.net |

| Benzofuran–pyrazole derivative (9) | E. coli DNA gyrase B | 9.80 µM | mdpi.com |

In addition to their antibacterial properties, pyrazole derivatives have demonstrated significant antifungal activity against various pathogenic fungi, including species like Aspergillus niger and Candida albicans. researchgate.net

The antifungal potential of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has been confirmed through in vitro testing against several pathogenic fungal strains. nih.gov Studies have shown that specific derivatives linked to 1,3,4-oxadiazoles and 5-pyrazolinones exhibit very good antifungal activity. nih.gov

For example, a series of pyrazole thio-oxadiazole derivatives were screened for activity against Aspergillus niger and Candida albicans, among others. Similarly, pyrazole-thiobarbituric acid derivatives were evaluated against C. albicans, with compounds 4h and 4l emerging as the most active, displaying a MIC value of 4 µg/L. nih.gov Another study on pyrazole-imidazole hybrids found that one compound, MPIMPPA, showed a higher inhibition zone against Aspergillus niger than the standard drug Amphotericin B. cihanuniversity.edu.iq

The table below presents the results of in vitro antifungal assays for various pyrazole derivatives.

In Vitro Antifungal Activity of Pyrazole Derivatives

| Compound/Derivative Series | Fungal Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-4-substituted pyrazoles | Pathogenic Fungi (e.g., Aspergillus, Candida) | Activity | Very Good | nih.gov |

| Pyrazole-thiobarbituric acid (4h, 4l) | Candida albicans | MIC | 4 µg/L | nih.gov |

| Pyrazole-imidazole hybrid (MPIMPPA) | Aspergillus niger | Inhibition Zone | Higher than Amphotericin B | cihanuniversity.edu.iq |

| 3-(4-Chlorophenyl)-...-2-thioxothiazolidin-4-one (3b, 3d) | Candida albicans | Activity | Very Good | researchgate.net |

| Pyrazole thio-oxadiazole (6a) | Candida albicans | MIC | 125 µg/mL | |

| Pyrazole thio-oxadiazole (6a) | Aspergillus niger | MIC | 250 µg/mL |

A key mechanism for the antifungal action of many azole-based compounds is the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity, leading to cell death. nih.gov The primary target for this inhibition is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. nih.govmdpi.com

Research has shown that pyrazole-containing compounds can effectively inhibit this pathway. nih.gov A study on pyrazole-containing fused pyridine (B92270)–pyrimidine derivatives demonstrated that several compounds were capable of inhibiting ergosterol biosynthesis to a greater extent than the control. nih.gov

Molecular docking studies have been employed to investigate the interaction between pyrazole derivatives and the CYP51 enzyme. For instance, pyrazole-thiobarbituric acid derivatives were docked with Lanosterol 14 α-demethylase (CYP51A1), providing insights into their potential binding modes and inhibitory action. nih.gov These findings suggest that, similar to other clinical azole antifungals, pyrazole derivatives can exert their antifungal effects by targeting the crucial CYP51 enzyme in the ergosterol biosynthesis pathway. nih.govnih.gov

Antifungal Efficacy Against Fungal Species (e.g., Aspergillus niger, Candida albicans)

Anticancer and Antiproliferative Activity Research

The 4-(4-chlorophenyl)-1H-pyrazole scaffold is a core component of various molecules investigated for their potential to combat cancer cell proliferation.

Cytotoxicity Against Cancer Cell Lines

Derivatives incorporating the 4-(4-chlorophenyl)-1H-pyrazole structure have demonstrated notable cytotoxic effects against a range of human cancer cell lines in laboratory settings.

In Vitro Antiproliferative Assays

In vitro studies are fundamental in determining the direct effect of chemical compounds on cancer cells. Various assays have shown that pyrazole derivatives can inhibit the growth of several cancer cell lines. For instance, compounds featuring a pyrazole ring have shown particular efficacy against lung carcinoma (A549) cells. srrjournals.com Specifically, the derivative 2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)-5-methoxyphenol (EN12-4) was evaluated for its antiproliferative activity. nih.gov Studies have also highlighted the activity of pyrazole derivatives against other cancer cell lines, including leukemia (K562), breast cancer (MCF-7), and colon cancer (HCT-116). srrjournals.comtandfonline.com

One study synthesized a series of 1,3-diarylpyrazolone derivatives and tested their antiproliferative activity. nih.gov The compound 2-(4-chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, which shares a similar core structure, was among those evaluated. nih.gov Another investigation into new pyrazole derivatives showed that 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide demonstrated significant cytotoxicity against the A549 lung cancer cell line. mdpi.com

| Compound Class/Derivative | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 3-(4-chlorophenyl)-pyrazole carbothioamide derivatives | A549 (Lung) | Promising inhibitory effect | srrjournals.com |

| 2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)-5-methoxyphenol | A549/T24 (Taxol-resistant Lung) | Significantly increased sensitivity | nih.gov |

| 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino) derivatives | K562 (Leukemia), A549 (Lung) | High inhibitory activity | srrjournals.com |

| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (Lung) | Effective inhibition of cell growth | mdpi.com |

| Pyrazole-4-sulfonamide derivatives | U937 (Leukemia) | In vitro antiproliferative activity | nih.gov |

Mechanistic Studies on Cell Growth Inhibition

To understand how these compounds inhibit cancer cell growth, researchers have investigated several molecular mechanisms.

Tubulin Polymerization Inhibition: Tubulin is a critical protein for cell division, and its inhibition is a key strategy in cancer therapy. tandfonline.com Several studies have identified pyrazole and pyrazoline derivatives as potent inhibitors of tubulin polymerization. tandfonline.comnih.gov These compounds disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis. nih.gov Research on 5-(4-chlorophenyl) furan derivatives linked to a pyrazole moiety showed excellent tubulin polymerization inhibition in leukemia cell lines. tandfonline.com The mechanism is often compared to that of colchicine, a well-known tubulin inhibitor. nih.gov

p53-MDM2 Interaction: The p53 protein is a crucial tumor suppressor, and its activity is often inhibited by the MDM2 protein in cancer cells. researchgate.netresearchgate.net Disrupting the p53-MDM2 interaction can restore p53's function, offering a promising therapeutic strategy. nih.govspringernature.com Novel pyrazoline-derived compounds have been developed as potential inhibitors of this interaction. researchgate.netnih.gov For example, spirooxindole-pyrazole hybrids have been shown to downmodulate MDM2 expression in A549 cells, thereby activating the p53 pathway. nih.gov

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and is linked to inflammation and tumor growth. nih.govmdpi.com The diaryl heterocycle structure, common in many pyrazole derivatives, is a key feature for selective COX-2 inhibition. mdpi.com By inhibiting COX-2, these compounds can suppress cancer cell proliferation. researchgate.net Hybrid molecules containing pyrazole have demonstrated significant anticancer potential against cell lines like MCF-7, A549, and HCT-116, which is attributed in part to their COX-2 inhibitory activity. nih.gov

Anti-inflammatory and Analgesic Investigations

The pyrazole scaffold is well-known in the field of anti-inflammatory drugs, with celecoxib being a prominent example. Research has extended to various derivatives to explore their potential for treating pain and inflammation.

In Vivo Animal Model Studies for Analgesia

Preclinical studies in animal models are essential for evaluating the pain-relieving properties of new compounds.

Acetic Acid-Induced Writhing Test: This test is a common method for screening peripheral analgesic activity. nih.gov It involves inducing abdominal contractions (writhes) in mice by injecting acetic acid; a reduction in the number of writhes indicates an analgesic effect. nih.govnih.gov Studies on pyrazole-containing derivatives have demonstrated their ability to produce antinociceptive activity in this model. zsmu.edu.uaresearchgate.net The mechanism is believed to involve the inhibition of mediators like prostaglandins that increase the sensitivity of pain receptors. nih.gov

Formalin Inflammation Model: The formalin test induces a biphasic pain response in animals. nih.govnih.gov The first phase (neurogenic pain) is due to direct chemical stimulation of nociceptors, while the second phase (inflammatory pain) is caused by inflammatory mediators. nih.govekb.eg This model allows for the assessment of both central and peripheral analgesic mechanisms. Pyrazole derivatives combined with a 1,2,4-triazole-3-thiol moiety have shown efficacy in reducing the pain response in both phases of the formalin test. zsmu.edu.ua This suggests the compounds can interfere with both direct nerve stimulation and the subsequent inflammatory cascade.

Anti-inflammatory Response Studies

The anti-inflammatory effects of pyrazole derivatives are primarily linked to their ability to inhibit the COX enzymes. nih.gov

COX-2 Inhibition: A key goal in anti-inflammatory drug development is the selective inhibition of COX-2 over COX-1 to reduce gastrointestinal side effects. nih.gov Numerous studies have focused on designing pyrazole-based hybrids that are highly selective COX-2 inhibitors. rsc.orgdntb.gov.ua The anti-inflammatory activity of these compounds is confirmed in models such as carrageenan-induced paw edema. nih.gov Research on pyrazole–pyridazine hybrids found that certain derivatives demonstrated higher COX-2 inhibitory action than the standard drug celecoxib. rsc.org This inhibition leads to a decrease in the production of pro-inflammatory mediators like prostaglandins, TNF-α, and IL-6. nih.govrsc.org

| Compound Class | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Pyrazole derivatives of 1,2,4-triazol-3-thiol | Acetic acid-induced writhing test | Demonstrated antinociceptive activity | zsmu.edu.ua |

| Pyrazole derivatives of 1,2,4-triazol-3-thiol | Formalin inflammation model | Demonstrated antinociceptive activity | zsmu.edu.ua |

| 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | Formalin-induced hyperalgesia | Showed promising analgesic activity | nih.gov |

| Pyrazole–pyridazine hybrids | In vitro COX-2 inhibition assay | Potent and selective COX-2 inhibition | rsc.org |

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been investigated through various assays that measure their ability to neutralize free radicals and mitigate oxidative stress.

Free Radical Scavenging Assays

The capacity of pyrazole compounds containing a 4-chlorophenyl group to scavenge free radicals has been demonstrated in several studies. The in vitro antioxidant activity of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy) methyl] nih.govnih.govnih.gov triazolo[3,4-b] nih.govnih.govmdpi.comthiadiazole (CPNT) was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging assays. manipal.eduresearchgate.net The results indicated that the compound's scavenging activity increased with higher concentrations when compared to the standard, ascorbic acid. manipal.eduresearchgate.net

Similarly, another study investigated a series of chloro-substituted pyrazole derivatives and found that compound 4c , 3-(4-Chlorophenyl)-5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was the most potent antioxidant among the tested compounds in a DPPH radical scavenging assay. researchgate.net The antioxidant activity of various aryl-pyrazolone compounds was also tested, showing effective free radical scavenging properties. mdpi.com

Table 1: Free Radical Scavenging Activity of Selected Pyrazole Derivatives

| Compound Name | Assay | Key Finding |

|---|---|---|

| 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy) methyl] nih.govnih.govnih.gov triazolo[3,4-b] nih.govnih.govmdpi.comthiadiazole | DPPH, ABTS | Scavenging activity increased with concentration. manipal.eduresearchgate.net |

Reduction of Oxidative Stress Markers

Information regarding the direct reduction of oxidative stress markers by 4-(4-chlorophenyl)-1H-pyrazole-3-thiol or its closely related derivatives was not available in the reviewed research.

Other Potential Biological Activities

Beyond antioxidant effects, pyrazole derivatives have been explored for a variety of other biological functions, including enzyme inhibition and antiviral applications.

Enzyme Inhibition Properties

Derivatives of 4-(4-chlorophenyl)-1H-pyrazole have shown significant inhibitory effects against several key enzymes implicated in various diseases.

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO): A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated as inhibitors of AChE and MAO isoforms (MAO-A and MAO-B). nih.govresearchgate.net Notably, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine demonstrated potent AChE inhibitory activity. nih.govresearchgate.net The study highlighted that chloro-substituted derivatives were generally more effective as AChE inhibitors. nih.gov Other research has also explored pyrazoline derivatives as a valid scaffold for designing human monoamine oxidase (hMAOs) inhibitors. nih.gov

α-Glucosidase and α-Amylase: Certain pyrazole derivatives have demonstrated potent inhibitory activity against α-glucosidase and α-amylase, enzymes associated with carbohydrate digestion and blood glucose levels. nih.gov This suggests a potential role for these compounds in managing postprandial hyperglycemia. nih.gov